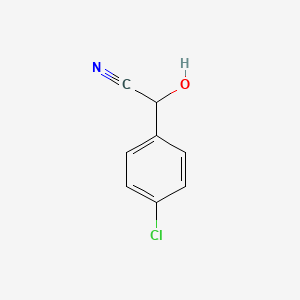

(R)-(+)-4-Chloromandelonitrile

Description

Contextualization of Chiral Nitriles in Organic Chemistry Research

Chiral α-hydroxynitriles, also known as cyanohydrins, are organic compounds that contain both a hydroxyl and a nitrile functional group attached to the same carbon atom, which is a stereocenter. These molecules are of significant interest in organic synthesis because their functional groups can be readily converted into other valuable moieties. beilstein-journals.org For instance, the nitrile group can be hydrolyzed to a carboxylic acid, an amide, or an ester, or reduced to an amine. beilstein-journals.org The hydroxyl group can be oxidized to a ketone or protected for further reactions. This versatility makes chiral α-hydroxynitriles key intermediates in the synthesis of a variety of important molecules. ru.nl

The field has seen extensive research into methods for the enantioselective synthesis of these compounds. ru.nl A notable approach involves the use of hydroxynitrile lyase (HNL) enzymes, which can catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantiomeric purity. nih.govresearchgate.net

The Enantiomeric Purity Imperative in Advanced Synthesis

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. icjs.us While they share the same physical and chemical properties in an achiral environment, they can exhibit profoundly different effects in biological systems, which are inherently chiral. longdom.orgmusechem.com This is a critical consideration in the pharmaceutical and agrochemical industries, where one enantiomer of a compound may be therapeutically active, while the other is inactive or even toxic. numberanalytics.comnumberanalytics.com

The historical case of thalidomide (B1683933) serves as a stark reminder of the importance of enantiomeric purity. longdom.orgmusechem.com Marketed as a racemic mixture (a 1:1 mixture of both enantiomers), one enantiomer provided the desired therapeutic effect, while the other was tragically found to be teratogenic. longdom.org This has led to stringent requirements from regulatory bodies for the production of single-enantiomer drugs to ensure their safety and efficacy. numberanalytics.com Consequently, the development of synthetic methods that can selectively produce a single enantiomer, a process known as asymmetric synthesis, is of utmost importance. icjs.us

Specific Relevance of (R)-(+)-4-Chloromandelonitrile as a Chiral Synthon

This compound is a chiral α-hydroxynitrile that has garnered significant attention as a valuable building block, or synthon, in asymmetric synthesis. chemimpex.com Its utility stems from its defined stereochemistry and the presence of the chloro-substituted aromatic ring, which can be further functionalized.

This compound serves as a key intermediate in the synthesis of a variety of optically active compounds, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols. sigmaaldrich.cnsigmaaldrich.com For example, it is a precursor in the synthesis of the antiplatelet drug Clopidogrel. The enzymatic synthesis of this compound has been a subject of study, with research focusing on the use of hydroxynitrile lyases to achieve high enantioselectivity. nih.govresearchgate.netacs.org

Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Melting Point | 70-74 °C |

| Optical Activity | [α]20/D +39°, c = 1 in chloroform |

| CAS Number | 97070-79-6 |

| Sources: sigmaaldrich.cnsigmaaldrich.comchemdad.com |

The synthesis of this compound with high enantiomeric excess is a key research area. Studies have explored various enzymatic approaches, including the use of hydroxynitrile lyase from different sources and protein engineering to improve enantioselectivity. researchgate.netacs.org For instance, research on a hydroxynitrile lyase from Parafontaria laminata millipedes demonstrated that mutations could significantly improve the enantiomeric excess of the synthesized (R)-2-chloromandelonitrile. acs.org Another study highlighted the potential of a novel nitrilase from Luminiphilus syltensis for the production of optically pure (R)-mandelic acid and its derivatives from corresponding nitriles. nih.gov

Enzymatic Synthesis Research on Chloro-substituted Mandelonitriles:

| Enzyme Source/Type | Substrate | Product | Key Finding |

| Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA) | 2-chlorobenzaldehyde | (R)-2-chloromandelonitrile | Achieved 100% yield with 21% enantiomeric excess. nih.gov |

| Parafontaria laminata hydroxynitrile lyase (PlamHNL) - Wild Type | 2-chlorobenzaldehyde | (R)-2-chloromandelonitrile | Achieved 76% conversion with 90% enantiomeric excess. acs.org |

| Parafontaria laminata hydroxynitrile lyase (PlamHNL) - N85Y Mutant | 2-chlorobenzaldehyde | (R)-2-chloromandelonitrile | Improved to 91% conversion with 98.2% enantiomeric excess. acs.org |

| Luminiphilus syltensis nitrilase (GPnor51) | racemic o-chloromandelonitrile | (R)-o-chloromandelic acid | Hydrolyzed with high enantioselectivity (98.2% ee). nih.gov |

| Sources: nih.govacs.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-hydroxyacetonitrile |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H |

InChI Key |

LSDSHEPNJSMUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)Cl |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R + 4 Chloromandelonitrile

Biocatalytic Approaches to (R)-(+)-4-Chloromandelonitrile Production

Biocatalysis leverages the inherent stereoselectivity of enzymes to produce enantiomerically pure compounds. For the synthesis of this compound, two primary biocatalytic strategies have been investigated: the use of isolated hydroxynitrile lyases (HNLs) and the application of whole-cell systems.

Enzymatic Hydrocyanation Reactions

Enzymatic hydrocyanation involves the direct addition of a cyanide group to the carbonyl carbon of 4-chlorobenzaldehyde (B46862), catalyzed by a class of enzymes known as hydroxynitrile lyases. This reaction is a powerful tool for the formation of a new stereocenter with high enantiomeric excess.

Hydroxynitrile lyases (HNLs) are a diverse group of enzymes found in plants, bacteria, and insects, where they play a role in the defense mechanism by catalyzing the cleavage of cyanohydrins to release toxic hydrogen cyanide. scispace.combohrium.com In organic synthesis, the reverse reaction is exploited to produce chiral cyanohydrins from a wide range of aldehydes and ketones. bohrium.com The (R)-selective HNLs are of particular industrial interest for the synthesis of (R)-cyanohydrins, which are precursors to various pharmaceuticals and fine chemicals. A well-known example is the HNL from the almond, Prunus amygdalus (PaHNL), which is used in industrial processes. researchgate.net

The substrate scope of HNLs is a critical factor in their application for the synthesis of specific target molecules like this compound. Studies on various HNLs have demonstrated their ability to accept a range of substituted benzaldehydes as substrates.

While comprehensive data for the hydrocyanation of 4-chlorobenzaldehyde by a wide array of HNLs is not extensively documented in a single study, research on related substrates provides strong evidence of its feasibility. For instance, a study on a bienzymatic catalyst system in Escherichia coli successfully converted 4-chlorobenzaldehyde into (R)-4-chloromandelic acid, a reaction that proceeds through the formation of this compound as an intermediate. nih.gov This indicates that the HNL employed within this whole-cell system is active and selective towards 4-chlorobenzaldehyde.

Furthermore, research on HNLs from millipedes, such as Parafontaria laminata (PlamHNL), has shown significant activity and enantioselectivity towards other chloro-substituted benzaldehydes, like 2-chlorobenzaldehyde. The wild-type PlamHNL catalyzed the synthesis of (R)-2-chloromandelonitrile with 90% enantiomeric excess (e.e.). nih.gov This suggests that the electronic and steric properties of a chlorine substituent on the aromatic ring are well-tolerated by the active site of certain HNLs.

The following table summarizes the reported enantioselectivities of some HNLs with relevant substituted benzaldehyde (B42025) substrates.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Reference |

| Parafontaria laminata (PlamHNL) | 2-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile | 90 | nih.gov |

| Escherichia coli (bienzymatic system) | 4-Chlorobenzaldehyde | (R)-4-Chloromandelic acid (via nitrile) | Not explicitly stated for nitrile | nih.gov |

To overcome the limitations of wild-type enzymes, such as low activity or suboptimal enantioselectivity towards non-natural substrates, protein engineering and directed evolution have become powerful tools. researchgate.net These techniques are employed to tailor the properties of HNLs for specific industrial applications.

A notable example is the engineering of the HNL from Parafontaria laminata (PlamHNL) for the synthesis of (R)-2-chloromandelonitrile. Through site-directed mutagenesis, a single amino acid substitution (N85Y) in the active site led to a significant improvement in enantioselectivity, increasing the e.e. from 90% to 98.2%. nih.gov This demonstrates the potential of rational design to enhance the performance of HNLs for the synthesis of chloromandelonitriles.

Directed evolution strategies, which involve generating large libraries of enzyme variants and screening for improved properties, have also been successfully applied to HNLs. These approaches can lead to variants with not only enhanced enantioselectivity but also improved stability and activity under process conditions. While specific directed evolution studies targeting this compound are not widely reported, the principles and successes in engineering HNLs for other substrates provide a clear roadmap for future work on this target molecule.

Whole-Cell Biotransformations for this compound

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps and the potential for in situ cofactor regeneration. nih.gov In the context of this compound synthesis, whole-cell systems typically involve the use of a microbial host that overexpresses a desired HNL.

Escherichia coli is a commonly used host for the recombinant expression of HNLs and for performing whole-cell biotransformations. Current time information in Honolulu County, US.pnas.org As previously mentioned, a study utilizing a bienzymatic system within E. coli demonstrated the conversion of 4-chlorobenzaldehyde to the corresponding (R)-mandelic acid, which strongly implies the successful synthesis of this compound as an intermediate within the cells. nih.gov

The use of recombinant E. coli cells expressing the Arabidopsis thaliana HNL (AtHNL) has been shown to be effective for the synthesis of various chiral cyanohydrins in a micro-aqueous reaction system. Current time information in Honolulu County, US. This approach simplifies product recovery and can be advantageous for substrates like 4-chlorobenzaldehyde.

The following table lists microbial strains that have been utilized for the synthesis of (R)-cyanohydrins, highlighting their potential applicability for the production of this compound.

| Microbial Strain | Enzyme Expressed | Substrate(s) | Product | Reference |

| Escherichia coli | Bienzymatic system including an HNL | 4-Chlorobenzaldehyde | (R)-4-Chloromandelic acid (via nitrile) | nih.gov |

| Escherichia coli BL21(DE3) | Arabidopsis thaliana HNL (AtHNL) | Benzaldehyde and other aldehydes | (R)-Cyanohydrins | Current time information in Honolulu County, US. |

Bioreactor Design and Process Optimization for Biocatalytic Production

The biocatalytic production of this compound predominantly utilizes (R)-hydroxynitrile lyases (HNLs) to catalyze the asymmetric addition of hydrogen cyanide (HCN) to 4-chlorobenzaldehyde. Effective implementation of this enzymatic process on a larger scale necessitates careful consideration of bioreactor design and rigorous process optimization to maximize yield, enantioselectivity, and economic viability.

Bioreactor Design:

The choice of bioreactor is crucial for maintaining optimal conditions for the HNL-catalyzed reaction. Stirred tank reactors (STRs) are commonly employed due to their excellent mixing properties and scalability. For the synthesis of cyanohydrins, a biphasic system consisting of an aqueous buffer and an organic solvent (like methyl tert-butyl ether, MTBE) is often preferred. This setup helps to dissolve the sparingly soluble aldehyde substrate and in-situ extract the product, which can inhibit the enzyme at high concentrations.

Key design features of a bioreactor for this process include:

Impeller Design: Low-shear impellers, such as axial-flow impellers, are often favored to minimize enzyme deactivation, which can be a concern with delicate protein structures.

Mass Transfer Capabilities: Efficient mass transfer of the aldehyde from the organic phase to the aqueous phase where the reaction occurs is critical. The bioreactor must be designed to provide a large interfacial area between the two phases.

Temperature and pH Control: Precise control of temperature and pH is essential for optimal enzyme activity and stability. The reactor should be equipped with a jacket for temperature regulation and automated acid/base dosing systems for pH maintenance. HNLs typically exhibit optimal activity in a slightly acidic pH range.

Material of Construction: Stainless steel is a common material for bioreactor construction due to its durability and resistance to corrosion.

Process Optimization:

Optimization of the reaction parameters is vital for achieving high conversion and enantiomeric excess (ee). Key parameters to be optimized include:

Enzyme Loading: The concentration of the HNL is a critical factor influencing the reaction rate. Higher enzyme concentrations can lead to faster conversions but also increase costs.

Substrate Concentration: While a higher substrate concentration can increase the reaction rate, 4-chlorobenzaldehyde can also cause substrate inhibition or enzyme deactivation. A fed-batch strategy, where the aldehyde is added incrementally, can mitigate these effects.

Temperature: Lowering the reaction temperature can suppress the non-enzymatic, racemic background reaction, thereby increasing the enantiomeric excess of the (R)-product. However, this also reduces the enzymatic reaction rate. An optimal temperature must be determined to balance these opposing effects.

pH: The pH of the aqueous phase directly impacts the enzyme's catalytic activity and stability. The optimal pH for the specific HNL being used must be maintained throughout the reaction.

Organic Solvent: The choice of organic solvent can influence substrate and product partitioning, as well as enzyme stability and activity.

Immobilization: Immobilization of the HNL on a solid support can enhance its stability, facilitate its recovery and reuse, and enable the use of continuous flow reactors. researchgate.net Cross-linked enzyme aggregates (CLEAs) and immobilization on supports like silica (B1680970) gel have been shown to be effective for HNLs. tudelft.nl

A process model that integrates reaction kinetics, mass transfer, and mass balances can be a powerful tool for optimizing the process and determining the most economically favorable operating conditions. For the related synthesis of (R)-mandelonitrile, an economic optimum was calculated at a reaction temperature of 15°C and an aqueous-phase volume of 50%, leading to high volumetric productivity. researchgate.net Similar modeling approaches can be applied to the synthesis of this compound to guide process development and scale-up.

Table 1: Key Parameters for Biocatalytic Production of (R)-Cyanohydrins

| Parameter | Importance | Typical Range/Considerations |

|---|---|---|

| Bioreactor Type | Mixing, Mass Transfer, Scalability | Stirred Tank Reactor (STR), Packed Bed Reactor (for immobilized enzymes) |

| Reaction System | Substrate Solubility, Product Inhibition | Aqueous-organic biphasic system (e.g., buffer/MTBE) |

| Enzyme | Catalyst for asymmetric synthesis | (R)-Hydroxynitrile Lyase (HNL) |

| Enzyme Form | Stability, Reusability | Free enzyme, Immobilized enzyme (e.g., on Celite, as CLEAs) |

| Temperature | Reaction Rate vs. Enantioselectivity | 5 - 25 °C; lower temperatures favor higher ee |

| pH | Enzyme Activity and Stability | Typically pH 4.0 - 6.0 for HNLs |

| Substrate Feed | Mitigate Substrate Inhibition | Batch or Fed-batch |

Chemocatalytic Asymmetric Synthesis of this compound

Chemocatalytic methods offer a valuable alternative to biocatalysis for the enantioselective synthesis of this compound, primarily through the asymmetric hydrocyanation of 4-chlorobenzaldehyde. This approach relies on the development of chiral catalysts that can effectively control the stereochemical outcome of the cyanide addition.

Chiral Catalyst Development for Asymmetric Hydrocyanation

The design of chiral ligands that can coordinate with a metal center to create a chiral environment is a cornerstone of asymmetric metal catalysis. For the hydrocyanation of aldehydes, various metal complexes have been investigated, with the ligand playing a pivotal role in inducing enantioselectivity.

Titanium-based catalysts have shown significant promise. For instance, a bimetallic titanium complex, [(salen)TiO]₂, derived from (R,R)-cyclohexanediamine and 3,5-di-tert-butyl-salicylaldehyde, has been used to catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses. organic-chemistry.org This methodology is applicable to a range of aromatic aldehydes. Another example involves a β-amino alcohol-Ti(Oi-Pr)₄ complex which efficiently catalyzes the enantioselective cyanosilylation of aldehydes, including aromatic variants, with trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org

Ruthenium-based catalysts have also been developed. Novel bimetallic complexes, such as [Li{Ru[(S)-phgly]₂[(S)-binap]}]X (X = Cl, Br), have demonstrated high efficiency in the asymmetric hydrocyanation of various aldehydes, achieving excellent enantiomeric excesses (up to 99% ee) at low temperatures. nih.gov

The concept of "chiral-at-metal" catalysis, where the chirality originates from the stereogenic metal center coordinated to achiral ligands, represents an emerging and powerful approach. These catalysts can offer unique structural robustness and high catalytic activity. nih.govnih.gov

Table 2: Examples of Chiral Metal Catalysts for Asymmetric Cyanohydrin Synthesis

| Metal | Chiral Ligand/System | Cyanide Source | Substrate Scope | Achieved ee (%) |

|---|---|---|---|---|

| Titanium | (R,R)-salen | Ethyl cyanoformate | Aromatic aldehydes | Up to 95 |

| Titanium | β-amino alcohol | TMSCN | Aromatic, aliphatic aldehydes | High |

| Ruthenium | (S)-phgly/(S)-binap | HCN | Aromatic, heteroaromatic aldehydes | Up to 99 |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For cyanohydrin synthesis, several classes of organocatalysts have been successfully employed.

Cyclic dipeptides, such as cyclo[-(S)-phenylalanyl-(S)-histidyl], have been shown to catalyze the asymmetric addition of hydrogen cyanide to aldehydes. researchgate.net These catalysts are thought to self-assemble into a polymeric structure that creates a chiral environment for the reaction.

Chiral thiourea (B124793) derivatives are another important class of organocatalysts. They can activate the aldehyde carbonyl group through hydrogen bonding, facilitating the nucleophilic attack of the cyanide ion. A chiral amino thiourea catalyst has been shown to promote the highly enantioselective cyanosilylation of a wide variety of ketones, suggesting a cooperative mechanism where the thiourea activates the electrophile and the amine activates the nucleophile. organic-chemistry.org

Chiral disulfonimides have been developed as highly active Lewis acid organocatalysts for the cyanosilylation of a broad range of aldehydes. These catalysts have proven to be scalable, allowing for the synthesis of cyanohydrins on a large scale with very low catalyst loadings (as low as 0.005 mol%). nih.gov

Table 3: Organocatalytic Systems for Asymmetric Cyanohydrin Synthesis

| Catalyst Type | Example | Proposed Activation | Substrate Scope |

|---|---|---|---|

| Cyclic Dipeptide | cyclo[-(S)-phenylalanyl-(S)-histidyl] | Polymeric self-assembly, bifunctional activation | Aromatic aldehydes |

| Chiral Thiourea | Amino thiourea derivatives | Hydrogen bonding to carbonyl | Ketones |

| Chiral Disulfonimide | BINOL-derived disulfonimide | Silylium Lewis acid formation | Aromatic, aliphatic aldehydes |

Mechanistic Investigations of Asymmetric Chemical Transformations

Understanding the mechanism of asymmetric hydrocyanation is crucial for the rational design of more efficient and selective catalysts. These investigations often involve a combination of kinetic studies, spectroscopic analysis, and computational modeling.

For the cyclo-dipeptide catalyzed hydrocyanation, kinetic measurements have indicated a second-order reaction with respect to the catalyst. This has led to the proposal of a mechanism involving a heterogeneous, hydrogen-bonded polymer of the catalyst where two adjacent imidazole (B134444) units act as the reactive sites. researchgate.netscispace.com One unit is proposed to activate the carbonyl group of the aldehyde, while the other delivers the cyanide anion.

In metal-catalyzed reactions, the nature of the active catalyst and the transition state geometry are of primary interest. For the bimetallic titanium(salen) catalyst, NMR studies have suggested that the catalyst exists as a mixture of monometallic and bimetallic species in solution. researchgate.net The stereodetermining step is the addition of the cyanide to the aldehyde, and the enantioselectivity is dictated by the facial selectivity imposed by the chiral ligand.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of these reactions. For a calcium-BINOL phosphate-catalyzed hydrocyanation of hydrazones, DFT calculations have been used to propose a full catalytic cycle. beilstein-journals.org These models can help to identify the key non-covalent interactions, such as hydrogen bonding and C-H···π interactions, between the catalyst, substrate, and reagent that are responsible for stabilizing the transition state leading to the major enantiomer. For example, in the dual electrocatalytic hydrocyanation of conjugated alkenes, DFT computations have shown that a favorable C-H···π interaction between the catalyst and the substrate dictates the geometry of the transition state, and a complex interplay of attractive and repulsive non-covalent interactions determines the enantioselectivity. nih.gov Similar detailed mechanistic studies are essential for optimizing catalysts for the specific synthesis of this compound.

Kinetic Studies and Reaction Pathway Analysis

The enantioselective synthesis of this compound is predominantly achieved through biocatalysis, utilizing enzymes known as hydroxynitrile lyases (HNLs). Kinetic studies and reaction pathway analyses are crucial for understanding the enzyme's mechanism, optimizing reaction conditions, and improving its efficiency and selectivity. Much of the detailed research in this area has focused on structurally similar compounds, such as (R)-2-chloromandelonitrile, providing valuable insights into the synthesis of chloro-substituted mandelonitriles.

Kinetic Studies

Kinetic analyses of HNLs reveal their substrate specificity and catalytic efficiency. Studies on hydroxynitrile lyase from the millipede Parafontaria laminata (PlamHNL) have determined the Michaelis-Menten constants (K_m) for various aromatic aldehydes. acs.org The K_m value indicates the substrate concentration at which the reaction rate is half of the maximum, providing a measure of the enzyme's affinity for the substrate. For 2-chlorobenzaldehyde, a close analogue of the precursor to this compound, the K_m was found to be in the range of 1.6–66 mM, indicating that millipede HNLs generally prefer aromatic aldehydes. acs.org

The efficiency and enantioselectivity of the synthesis are highly dependent on reaction conditions such as pH, temperature, and enzyme concentration.

Effect of Enzyme Quantity: Increasing the enzyme concentration can lead to higher conversion rates and improved enantioselectivity. In the synthesis of (R)-2-chloromandelonitrile, increasing the quantity of the N85Y mutant enzyme resulted in an increase in the maximum enantiomeric excess from 87.0% to 96.3%. researchgate.net

The following table summarizes the impact of reaction conditions on the synthesis of (R)-2-chloromandelonitrile using the PlamHNL N85Y mutant.

| Condition | Value | Conversion (%) | Enantiomeric Excess (ee %) |

| pH | 3.5 | 91 | 98.2 |

| Temperature (°C) | 25 | 91 | 98.2 |

| Incubation Time (min) | 30 | 91 | 98.2 |

Data derived from studies on the PlamHNL-N85Y mutant for the synthesis of (R)-2-chloromandelonitrile. nih.gov

Reaction Pathway Analysis

The catalytic mechanism of HNLs involves the stereoselective addition of a cyanide ion to the carbonyl carbon of an aldehyde. rsc.org The reaction is reversible, and HNLs can catalyze both the synthesis and decomposition of cyanohydrins. nih.govnih.gov

The active site of the enzyme plays a critical role in orienting the substrates to facilitate the formation of the (R)-enantiomer. Structural analyses of HNLs have identified key amino acid residues involved in catalysis. wikipedia.org For instance, in PlamHNL, the proposed catalytic mechanism suggests that the hydroxyl group of the formed (R)-2-chloromandelonitrile interacts with residues Arginine 58 (R58) and Lysine 138 (K138). acs.org These interactions stabilize the transition state that leads to the (R)-product.

In other HNLs, a common mechanism involves a catalytic triad (B1167595) (e.g., Serine-Histidine-Aspartate). wikipedia.orgebi.ac.uk However, unlike in esterases where the serine acts as a nucleophile, in HNLs, it functions as a proton acceptor. wikipedia.org The binding of the cyanohydrin substrate causes a conformational change, and the cleavage or formation of the C-C bond is facilitated by the stabilization of charges by key residues like Lysine. ebi.ac.uk

Protein engineering has been instrumental in elucidating the reaction pathway and improving enantioselectivity. By performing site-directed mutagenesis, researchers can modify specific amino acids in the active site. For the synthesis of (R)-2-chloromandelonitrile, a computational structure-guided approach was used to identify critical residues. nih.gov The mutation of Asparagine at position 85 to Tyrosine (N85Y) in PlamHNL was shown to significantly improve both the conversion rate and the enantioselectivity. nih.gov This improvement is attributed to altered interactions within the enzyme's binding pocket, which further favors the formation of the (R)-enantiomer. acs.org The N85Y mutant of PlamHNL showed a 91% conversion with 98.2% ee, compared to the wild type's 76% conversion with 90% ee under identical conditions. nih.gov

Advanced Research on R + 4 Chloromandelonitrile As a Chiral Building Block

Stereoselective Transformations of (R)-(+)-4-Chloromandelonitrile

The synthetic utility of this compound is prominently demonstrated in its stereoselective transformations. The chiral center bearing the hydroxyl and nitrile groups can be manipulated with high fidelity, allowing the synthesis of various derivatives while retaining the original enantiopurity. These transformations are fundamental to its role as a chiral precursor.

Derivatization to Chiral α-Hydroxy Carboxylic Acids and Esters

One of the most common and synthetically valuable transformations of cyanohydrins is their hydrolysis to α-hydroxy carboxylic acids. This conversion is typically achieved under acidic or basic conditions, where the nitrile group undergoes hydration to a carboxylic acid. researchgate.netfigshare.com

For this compound, this reaction yields (R)-4-chloromandelic acid, an important intermediate in pharmaceutical synthesis. Acid-catalyzed hydrolysis is frequently employed, often using strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.comstackexchange.com The reaction proceeds by heating the cyanohydrin under reflux with the acid, followed by extraction and purification of the resulting carboxylic acid. researchgate.net For instance, the hydrolysis of related mandelonitrile derivatives has been effectively carried out using concentrated HCl at elevated temperatures. google.com A patent describes a method for producing mandelic acids from mandelonitriles using a mineral acid, preferably hydrochloric acid, in amounts ranging from 0.5 to 20 equivalents. google.com

Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Nitrilase enzymes can catalyze the direct conversion of a nitrile to a carboxylic acid. researchgate.net Nitrilases that belong to the arylacetonitrilase category have been shown to hydrolyze compounds like 2-chloromandelonitrile into the corresponding arylacetic acids. researchgate.net One study identified a new nitrilase from Labrenzia aggregata that hydrolyzes o-chloromandelonitrile with high enantioselectivity to yield (R)-o-chloromandelic acid. nih.gov Such biocatalytic approaches can offer high yields and excellent enantiomeric excess under environmentally benign conditions. researchgate.netnih.gov

The resulting (R)-4-chloromandelic acid can be subsequently converted to its corresponding esters through standard esterification procedures, such as Fischer esterification, by reacting the acid with an alcohol in the presence of an acid catalyst. unisa.it Furthermore, one-pot organocatalytic methods have been developed to synthesize (R)-mandelic acid esters directly from aldehydes, highlighting the demand for these chiral synthons. unisa.itnih.gov

| Substrate | Reagents/Catalyst | Solvent/Conditions | Product | Yield/Purity | Reference |

|---|---|---|---|---|---|

| (S)-Mandelonitrile | 35% Hydrochloric Acid | Stirred at 33-35°C for 4h, then H₂O added and heated to 55°C | (S)-Mandelic Acid | Chemical Purity: 99.0%, Optical Purity: 99.9% ee | google.com |

| o-Chloromandelonitrile | Nitrilase from Labrenzia aggregata (LaN) | Toluene-water (1:9, v/v) biphasic system | (R)-o-Chloromandelic Acid | Isolated Yield: 94.5%, Optical Purity: 96.5% ee | nih.gov |

| Silyl ether of 2-chloromandelonitrile | 37% Hydrochloric Acid, Water | Heated to 80°C for 5h | (R)-2-chloromandelic acid | Data determined after conversion to methyl ester | google.com |

Conversion to Chiral α-Hydroxy Amines

The reduction of the nitrile group in this compound provides a direct route to chiral β-amino alcohols (α-hydroxy amines). These compounds are significant structural motifs in many biologically active molecules and serve as important ligands in asymmetric catalysis. d-nb.info

The hydrogenation of chiral cyanohydrins to 2-amino alcohols is a reaction of considerable preparative value. d-nb.info This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere is a common method. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of the nitrile functionality to a primary amine. When O-protected chiral cyanohydrins are used, these hydrogenation procedures can proceed without racemization, yielding adrenalin-type 2-amino alcohols where the amino group is on a primary carbon. d-nb.info

The resulting (R)-2-amino-1-(4-chlorophenyl)ethanol is a valuable chiral building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The stereochemical integrity of the hydroxyl-bearing carbon is preserved during the reduction of the nitrile, making this a reliable method for accessing these enantiopure amino alcohols.

| Starting Material Type | Reducing Agent/Catalyst | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| O-Protected Chiral Cyanohydrin | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Pressurized hydrogen atmosphere | Chiral β-Amino Alcohol | d-nb.info |

| Chiral Cyanohydrin | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup | Chiral β-Amino Alcohol |

Stereocontrolled Synthesis of Related Chiral Scaffolds

Beyond simple functional group interconversions, this compound can be used in the stereocontrolled synthesis of more complex chiral scaffolds, particularly heterocycles. The bifunctional nature of the molecule allows it to participate in cyclization reactions to form rings containing the original stereocenter.

A notable example is the use of mandelonitrile in the synthesis of partially hydrogenated isoquinoline derivatives. researchgate.net In these reactions, the mandelonitrile can react with a suitable carbinol under acidic conditions (e.g., concentrated H₂SO₄). The reaction proceeds through the formation of a carbocation intermediate which then undergoes intramolecular cyclization involving the aromatic ring, followed by participation of the nitrile group (a Ritter-type reaction) to form the heterocyclic structure. This strategy provides access to complex, polycyclic molecules with defined stereochemistry, which are valuable in medicinal chemistry. researchgate.net

Integration of this compound in Multi-Step Asymmetric Synthesis

The true value of a chiral building block is realized when it is integrated into longer, multi-step synthetic sequences to produce complex target molecules. This compound is well-suited for this role due to its stability, predictable reactivity, and the synthetic versatility of its functional groups.

Convergent Synthesis Strategies Employing Chiral Mandelonitriles

In a hypothetical convergent synthesis, the hydroxyl group of this compound could be protected or functionalized, while the nitrile group is transformed into another key functionality, such as an amine or a carboxylic acid. This modified fragment, containing the crucial stereocenter, can then be coupled with another complex fragment synthesized separately. For example, the derived (R)-4-chloromandelic acid could be activated and used in an amide coupling with a complex amine, or the corresponding (R)-2-amino-1-(4-chlorophenyl)ethanol could be coupled with a complex carboxylic acid. The use of a pre-formed, enantiopure building block ensures that the stereochemistry at that position is secured early in the synthesis, avoiding potential issues with late-stage asymmetric transformations.

Tandem Reactions and One-Pot Synthetic Sequences

Tandem reactions, also known as domino or cascade reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. princeton.edu Similarly, one-pot procedures involve sequential reactions in the same flask but may allow for the addition of reagents or changes in conditions. nih.gov These strategies enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste.

The functional groups of this compound are amenable to such sequences. For instance, a one-pot process could involve the hydrolysis of the nitrile to a carboxylic acid, followed by in-situ esterification or amidation without isolating the intermediate acid. nih.govscispace.com Chemoenzymatic one-pot syntheses have been reported for the conversion of benzaldehyde (B42025) and cyanide into mandelic acid, demonstrating the feasibility of combining multiple reaction types in a single pot. researchgate.net Another potential tandem sequence could involve the reduction of the nitrile group followed by an intramolecular cyclization, perhaps onto a functionalized aromatic ring, to rapidly construct a complex heterocyclic system. The development of such elegant and efficient reaction sequences is a key area of modern organic synthesis where chiral building blocks like this compound can play a pivotal role.

Novel Synthetic Routes to Chiral Target Molecules via this compound Intermediates

The strategic importance of this compound lies in its ability to be transformed into other key chiral synthons, such as α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols. These moieties are foundational components in many biologically active compounds.

Design and Synthesis of Enantiopure Pharmaceutical Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, aimed at producing drugs with higher efficacy and improved safety profiles. This compound serves as a key starting material for creating chiral intermediates that are integral to the structure of various active pharmaceutical ingredients (APIs).

One of the most significant applications is the conversion of the nitrile group into a carboxylic acid or an amino group, yielding other valuable chiral building blocks.

Synthesis of (R)-4-Chloromandelic Acid: The nitrile functionality can be selectively hydrolyzed to a carboxylic acid. This transformation is often achieved using biocatalysis, employing nitrilase enzymes that can operate with high enantioselectivity. For instance, research on analogous compounds like o-chloromandelonitrile has demonstrated that nitrilases can produce the corresponding (R)-α-hydroxy acid with high enantiomeric excess (ee) and yield. nih.gov This enzymatic process is highly valued as it proceeds under mild conditions. nih.gov The resulting (R)-4-chloromandelic acid is a crucial precursor for cardiovascular drugs. nih.gov

Synthesis of Chiral 2-Amino Alcohols: Another critical transformation is the reduction of the nitrile group to a primary amine, which converts this compound into a chiral 2-amino alcohol. These compounds are important pharmacophores found in numerous drug molecules. jocpr.comnih.gov The reduction can be carried out using various reducing agents, such as Lithium aluminium hydride (LiAlH4) or through catalytic hydrogenation, which are standard methods for converting nitriles to amines while preserving the stereocenter's integrity. jocpr.com

The table below summarizes the conversion of this compound into key pharmaceutical intermediates.

| Starting Material | Transformation | Product | Reagents/Catalysts | Significance |

| This compound | Nitrile Hydrolysis | (R)-4-Chloromandelic Acid | Nitrilase Enzymes | Precursor for cardiovascular drugs nih.gov |

| This compound | Nitrile Reduction | (R)-2-amino-2-(4-chlorophenyl)ethanol | LiAlH4, Catalytic Hydrogenation | Core structure in various APIs jocpr.comnih.gov |

Precursors for Agrochemical Active Ingredients

In the agrochemical sector, there is a growing demand for enantiomerically pure active ingredients to enhance efficacy and reduce environmental impact. The structural motifs derivable from this compound are found in several modern fungicides and herbicides.

The 4-chlorophenyl group combined with a chiral center is a feature of various potent agrochemicals. For example, many successful fungicides are based on a 1,2,4-triazole scaffold connected to a substituted phenyl group through a chiral carbon.

Synthesis of Triazole-Based Fungicide Precursors: this compound can be envisioned as a precursor for the synthesis of isopropanol-triazole fungicides. A key intermediate for these fungicides is a chiral epoxide or a related α-hydroxy ketone. The synthesis could involve the conversion of the nitrile group of this compound into a carbonyl group, followed by the introduction of the triazole moiety. Research into novel triazole fungicides has shown that molecules containing a 4-chlorophenoxy group linked to a chiral propan-2-ol backbone exhibit broad-spectrum fungicidal activity. researchgate.net

The following table outlines a synthetic pathway for a key fragment used in triazole fungicides, starting from a derivative of this compound.

| Intermediate | Reaction Step | Product | Reagents | Application |

| (R)-1-(4-chlorophenyl)-1-hydroxyethanone | Grignard Reaction | (R)-2-(4-chlorophenyl)propane-1,2-diol | CH3MgBr | Key fragment for isopropanol-triazole synthesis |

| (R)-2-(4-chlorophenyl)propane-1,2-diol | Tosylation & Cyclization | (R)-2-(4-chlorophenyl)-2-methyloxirane | 1. TsCl, Pyridine 2. Base | Epoxide intermediate for triazole addition |

| (R)-2-(4-chlorophenyl)-2-methyloxirane | Ring-opening with Triazole | 1-(1H-1,2,4-triazol-1-yl)-2-(4-chlorophenyl)propan-2-ol | 1,2,4-Triazole, Base | Core structure of many modern fungicides nih.gov |

The development of these synthetic routes highlights the utility of this compound as a versatile chiral building block for producing high-value, enantiomerically pure molecules for critical industries.

Analytical Methodologies for Stereochemical Purity and Characterization in Research

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are paramount for quantifying the enantiomeric excess (e.e.) of chiral compounds. For (R)-(+)-4-Chloromandelonitrile, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases offer robust solutions for separating and quantifying the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The development of a chiral HPLC method for the enantiomeric separation of 4-chloromandelonitrile would typically involve screening various chiral stationary phases (CSPs) and optimizing the mobile phase composition to achieve baseline resolution between the (R) and (S) enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of aromatic compounds like mandelonitrile derivatives.

The selection of the mobile phase is critical for achieving good separation. A normal-phase mode, utilizing a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is commonly employed. The ratio of these solvents is adjusted to optimize the retention times and the resolution of the enantiomers. Detection is typically performed using a UV detector, as the aromatic ring of 4-chloromandelonitrile provides strong chromophoric activity.

Table 1: Illustrative Chiral HPLC Parameters for the Analysis of Substituted Mandelonitriles

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for this compound, based on successful separations of similar mandelonitrile derivatives.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases is another powerful technique for determining the enantiomeric excess of volatile or semi-volatile chiral compounds. For the analysis of this compound, derivatization may be necessary to improve its thermal stability and volatility. Silylation of the hydroxyl group is a common derivatization strategy.

The choice of the chiral stationary phase is crucial for enantioseparation. Cyclodextrin-based CSPs, particularly substituted β- and γ-cyclodextrins, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including mandelonitrile derivatives. The selection of the specific cyclodextrin derivative and the temperature program are key parameters to be optimized for achieving baseline separation.

Table 2: Representative Chiral GC Conditions for the Analysis of Mandelonitrile Derivatives

| Parameter | Condition |

|---|---|

| Column | Rt-βDEXm (2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl-β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

These conditions are based on established methods for the enantioselective analysis of related mandelonitrile compounds and serve as a guide for the analysis of this compound.

Spectroscopic Approaches for Stereochemical Assignment and Purity Assessment

Spectroscopic techniques provide invaluable information regarding the absolute configuration and can also be used to assess enantiomeric purity. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and chiroptical methods like Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are particularly relevant.

Chiral Shift Reagents in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR) is a widely used method for determining enantiomeric purity. These reagents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.

For this compound, a chiral alcohol or a chiral acid can be used as a CSA. The interaction between the CSA and the enantiomers of the analyte results in separate signals for corresponding protons or carbons in the ¹H or ¹³C NMR spectra. The integration of these distinct signals allows for the quantification of the enantiomeric excess. Chiral lanthanide shift reagents, such as complexes of europium or praseodymium with chiral ligands, can also be employed to induce separation of enantiomeric signals.

Table 3: Example of ¹H NMR Data for a Racemic Mandelonitrile Derivative with a Chiral Solvating Agent

| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA (R-enantiomer) | Chemical Shift (ppm) with CSA (S-enantiomer) |

|---|---|---|---|

| Methine (CH) | 5.50 | 5.58 | 5.62 |

This table illustrates the expected splitting of proton signals for a mandelonitrile derivative upon the addition of a chiral solvating agent, enabling the determination of enantiomeric excess.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Studies

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is highly sensitive to its three-dimensional structure.

To determine the absolute configuration of this compound, its experimental VCD spectrum would be recorded and compared to the theoretical VCD spectrum calculated for the (R)-configuration using quantum chemical methods, such as density functional theory (DFT). A good agreement between the experimental and calculated spectra would confirm the absolute stereochemistry.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. The resulting ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, is characteristic of a specific enantiomer. By comparing the experimentally obtained ORD curve of (+)-4-Chloromandelonitrile with theoretically predicted curves, its absolute configuration can be assigned.

These spectroscopic methods, in conjunction with chromatographic techniques, provide a comprehensive analytical toolkit for the thorough characterization and stereochemical purity assessment of this compound.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloromandelonitrile |

| mandelonitrile |

| (R)-4-Chloromandelonitrile |

| (S)-4-Chloromandelonitrile |

| hexane |

| isopropanol |

| ethanol |

| europium |

Computational and Theoretical Studies Relevant to R + 4 Chloromandelonitrile Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp In the context of (R)-(+)-4-Chloromandelonitrile, DFT calculations are instrumental in elucidating the reaction mechanism of its synthesis, typically the nucleophilic addition of a cyanide anion to 4-chlorobenzaldehyde (B46862). rsc.org

Key insights that can be gained from DFT calculations include:

Transition State Geometry: The precise arrangement of atoms at the highest point of the energy barrier provides crucial information about the bond-breaking and bond-forming processes.

Reaction Energetics: Calculation of Gibbs free energy changes (ΔG) helps in determining whether a reaction is spontaneous and what the expected rate of reaction will be. nih.gov

Role of Catalysts: DFT can model the interaction of catalysts, such as a base that generates the cyanide anion or an enzyme active site, with the reactants, explaining how the catalyst lowers the activation energy. nih.gov

A hypothetical reaction energy profile for the formation of 4-chloromandelonitrile, as could be determined by DFT calculations, is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | 4-Chlorobenzaldehyde + CN⁻ | 0 |

| 2 | Transition State 1 (C-C bond formation) | +10 to +15 |

| 3 | Tetrahedral Intermediate (Alkoxide) | -5 to -10 |

| 4 | Transition State 2 (Protonation) | -3 to -8 |

| 5 | (R/S)-4-Chloromandelonitrile + H₂O | -15 to -20 |

Note: The values in this table are illustrative and represent typical ranges for such reactions.

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

The enantioselective synthesis of this compound is often achieved using enzymes, particularly hydroxynitrile lyases (HNLs). pnas.org Molecular modeling and docking studies are crucial for understanding how the substrate, 4-chlorobenzaldehyde, and the cyanide ion bind within the enzyme's active site to produce the (R)-enantiomer with high stereoselectivity. acs.orgresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the case of HNLs, docking simulations can place 4-chlorobenzaldehyde and cyanide within the active site of the enzyme. These simulations help to identify the key amino acid residues that interact with the substrates through hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov

These studies have revealed that the precise positioning of the aldehyde in the active site is critical for determining the stereochemical outcome. researchgate.net For an (R)-selective HNL, the active site architecture directs the cyanide nucleophile to attack the re-face of the carbonyl carbon of 4-chlorobenzaldehyde. Molecular modeling can visualize and quantify these interactions.

Key findings from molecular modeling and docking studies of HNLs include:

Identification of Key Residues: Specific amino acids in the active site, often a catalytic triad (B1167595) (e.g., Ser-His-Asp), are identified as being directly involved in catalysis. researchgate.net

Substrate Binding Mode: The orientation of 4-chlorobenzaldehyde in the active site explains why the attack of the nucleophile is favored from a particular direction, leading to the observed enantioselectivity.

Rational Enzyme Engineering: By understanding the enzyme-substrate interactions, researchers can rationally design mutations in the enzyme to improve its activity, stability, or even alter its stereoselectivity. acs.org

| Enzyme | Substrate | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| (R)-HNL | 4-Chlorobenzaldehyde | Ser80, His236, Asp207, Phe121 | -6.5 |

| (R)-HNL | Cyanide | His236, Ser80 | -3.2 |

Note: The residues and binding affinities are illustrative examples based on known HNL structures.

Prediction of Stereoselectivity in Asymmetric Catalytic Systems

Predicting the stereoselectivity of an asymmetric reaction is a significant goal in computational chemistry. nih.govnih.gov For the synthesis of this compound, theoretical models can be developed to predict the enantiomeric excess (ee) that would be obtained with a given chiral catalyst or enzyme. These predictive models are often built using a combination of quantum mechanics (like DFT) and molecular mechanics, sometimes incorporating machine learning algorithms trained on experimental data. chemrxiv.org

To predict stereoselectivity, computational models typically calculate the energies of the transition states leading to the (R) and (S) enantiomers. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric ratio of the products according to the Curtin-Hammett principle.

A larger ΔΔG‡ value indicates a higher degree of stereoselectivity. These models must accurately account for the subtle non-covalent interactions between the substrate and the chiral catalyst that are responsible for the energy difference. mdpi.com Data-driven approaches have also been successful, where statistical models are created from datasets of reactions with known outcomes to predict the enantioselectivity for new substrates and catalysts. nih.gov

| Catalytic System | Transition State | Calculated Energy (kcal/mol) | Predicted ee (%) |

| Chiral Lewis Acid | (R)-Transition State | 12.5 | 95% (R) |

| (S)-Transition State | 14.3 | ||

| (R)-Hydroxynitrile Lyase | (R)-Transition State | 10.2 | >99% (R) |

| (S)-Transition State | 13.8 |

Note: The energy values and predicted ee are for illustrative purposes to demonstrate the concept.

Conformational Analysis and Stereochemical Relationships

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how its shape influences its physical properties and biological activity. The molecule has a single chiral center at the carbon atom bonded to the hydroxyl, cyano, phenyl, and hydrogen groups. The Cahn-Ingold-Prelog priority rules are used to assign the (R) configuration to this center.

The primary focus of conformational analysis for this molecule is the rotation around the single bond connecting the chiral carbon to the 4-chlorophenyl ring. Different rotational isomers, or conformers, will have different energies due to steric and electronic interactions between the substituents. Computational methods, particularly molecular mechanics and quantum mechanics, can be used to calculate the potential energy as a function of the dihedral angle of this bond. ucsd.edu

This analysis typically results in a potential energy diagram that shows the energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The most stable conformer will be the one that minimizes steric hindrance between the bulky groups. Understanding the preferred conformation is important as it can affect how the molecule interacts with other molecules, such as enzyme receptors. pharmacy180.com

The stereochemical relationship between this compound and its enantiomer, (S)-(-)-4-Chloromandelonitrile, is that they are non-superimposable mirror images of each other. youtube.com They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical rotation) and their interactions with other chiral molecules. Diastereomers would arise if there were additional stereocenters in the molecule. youtube.com

| Dihedral Angle (H-C-C-C) | Conformation | Relative Energy (kcal/mol) |

| 60° | Gauche | 0.5 |

| 120° | Eclipsed | 3.0 |

| 180° | Anti | 0 |

| 240° | Eclipsed | 3.0 |

| 300° | Gauche | 0.5 |

Note: This table represents a simplified, hypothetical conformational analysis of the C-C bond rotation.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for (R)-(+)-4-Chloromandelonitrile Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chiral cyanohydrins, including this compound. This approach aims to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. rsc.orgscitechnol.commdpi.comresearchgate.netfq-unam.org

Key areas of research in sustainable synthesis include:

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Research is focused on replacing them with more environmentally friendly alternatives. Ionic liquids, for instance, have been shown to be effective media for the enantioselective synthesis of cyanohydrins. rsc.orgrsc.orgresearchgate.net Specifically, 1-butyl-3-methylimidazolium hexafluorophosphate has been successfully used as a substitute for dichloromethane in the cyanosilylation of aldehydes, achieving high conversions and enantiomeric excesses. rsc.orgresearchgate.net The use of aqueous media or water-saturated organic solvents in biocatalytic approaches also represents a significant step towards greener processes. rsc.org

Renewable Feedstocks and Reagents: The development of synthetic pathways that utilize renewable starting materials is a cornerstone of green chemistry. scitechnol.comfq-unam.org For cyanohydrin synthesis, this includes exploring bio-based aldehydes and alternative, safer cyanide sources. In-situ generation of hydrogen cyanide from less hazardous precursors is one such strategy being investigated to improve laboratory safety. rsc.org

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. scitechnol.com Catalytic processes are inherently more atom-economical than stoichiometric reactions.

The following table summarizes some green chemistry approaches being explored for cyanohydrin synthesis:

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Safer Solvents | Replacement of volatile organic compounds with ionic liquids or aqueous systems. rsc.orgrsc.orgresearchgate.net | Reduced toxicity and environmental pollution. |

| Renewable Feedstocks | Utilization of bio-derived aldehydes and cyanide sources. | Decreased reliance on fossil fuels. |

| Atom Economy | Emphasis on catalytic methods to minimize byproducts. scitechnol.com | Higher efficiency and less waste generation. |

| Energy Efficiency | Development of reactions that proceed under milder conditions (lower temperature and pressure). scitechnol.com | Reduced energy consumption and operational costs. |

Flow Chemistry and Continuous Processing in Asymmetric Production

Flow chemistry, or continuous processing, is emerging as a powerful alternative to traditional batch synthesis for the production of chiral compounds like this compound. d-nb.info This technology offers numerous advantages, including enhanced safety, improved reaction control, and greater efficiency. rsc.orgnih.goviitj.ac.in

Key advancements in this area include:

Microreactor Technology: The use of microreactors provides a high surface-area-to-volume ratio, leading to better heat and mass transfer. researchgate.net This allows for reactions to be run under more intense conditions (e.g., higher temperatures) without compromising selectivity, often resulting in significantly shorter reaction times. umontreal.ca For instance, the synthesis of (R)-cyanohydrins in a silica (B1680970) microreactor has been achieved with high conversion and enantiomeric excess in residence times as short as 3.2 minutes. researchgate.netrsc.org

Immobilized Catalysts: Both biocatalysts (enzymes) and chemocatalysts can be immobilized within flow reactors. rsc.orgrsc.org This facilitates catalyst separation and reuse, a key aspect of sustainable and cost-effective manufacturing. rsc.org Immobilized hydroxynitrile lyases (HNLs) have been successfully used in continuous flow systems for the synthesis of various mandelonitrile derivatives. rsc.org

Process Intensification: Continuous flow processes can be more easily scaled up and integrated into multi-step syntheses. rsc.org This allows for the production of larger quantities of the target molecule in a smaller footprint and with less manual intervention.

The table below compares batch and flow processing for asymmetric cyanohydrin synthesis:

| Feature | Batch Processing | Flow Processing |

| Reaction Control | More challenging to maintain uniform temperature and mixing. | Precise control over reaction parameters (temperature, pressure, residence time). nih.gov |

| Safety | Handling of large quantities of hazardous reagents poses significant risks. | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward to scale by running the system for longer or in parallel. |

| Efficiency | Can be limited by mass and heat transfer. | Improved mass and heat transfer lead to faster reactions and higher yields. researchgate.net |

| Catalyst Reuse | Catalyst recovery can be difficult and inefficient. | Immobilized catalysts allow for easy separation and continuous reuse. rsc.org |

Machine Learning and AI Applications in Catalyst Design and Process Optimization

Emerging applications in this domain include:

Catalyst Discovery and Design: AI algorithms can be trained on existing data to predict the performance of new, untested catalysts. asiaresearchnews.comrsc.org This data-driven approach can significantly reduce the time and experimental effort required to identify highly selective catalysts for the synthesis of this compound. acs.orgmeryt-chemical.com Researchers have developed ML models that can accurately predict the enantioselectivity of asymmetric reactions based on catalyst and substrate descriptors. pnas.org

Reaction Optimization: Machine learning models can be used to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and enantioselectivity. arxiv.org AI-driven workflows can efficiently explore the vast parameter space of a chemical reaction, leading to improved processes in a shorter amount of time. arxiv.org

Predictive Modeling: By integrating experimental data with computational models, AI can help to elucidate reaction mechanisms and predict the outcomes of new reactions. cam.ac.uk This can guide experimental design and lead to the development of more robust and efficient synthetic methods.

The integration of AI in the development workflow for asymmetric synthesis is illustrated below:

| Stage | Traditional Approach | AI-Enhanced Approach |

| Catalyst Screening | Laborious and often relies on trial-and-error. | AI models predict promising catalyst candidates, guiding experimental efforts. acs.orgasiaresearchnews.com |

| Condition Optimization | One-variable-at-a-time optimization, which is time-consuming. | Machine learning algorithms efficiently explore multi-dimensional parameter space to find optimal conditions. arxiv.org |

| Mechanistic Understanding | Inferred from experimental observations and computational chemistry. | AI can help to identify key descriptors that influence reactivity and selectivity, providing deeper mechanistic insights. pnas.org |

Exploration of New Biocatalysts and Chemocatalysts for Enhanced Performance

The continuous search for novel and more efficient catalysts is a driving force in the field of asymmetric synthesis. Both biocatalysts and chemocatalysts are being actively investigated to improve the production of this compound. ecnu.edu.cn

Novel Biocatalysts: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes. nih.govftb.com.hrwikipedia.org Researchers are exploring new sources of HNLs from various plants, bacteria, and other organisms to find enzymes with improved stability, activity, and substrate scope. nih.govftb.com.hr For example, a novel (R)-selective HNL from Acidobacterium capsulatum has shown high conversion and excellent enantioselectivity in the synthesis of (R)-mandelonitrile. nih.gov Protein engineering techniques, such as directed evolution, are also being used to tailor the properties of existing HNLs for specific applications. acs.org

Advanced Chemocatalysts: The development of new chiral Lewis acids and other metal complexes continues to be a major area of research. diva-portal.org The focus is on creating catalysts that are highly active and selective, allowing for low catalyst loadings and mild reaction conditions. nih.gov Multicomponent catalytic systems, where several components work in concert to achieve high enantioselectivity, are also being explored. nih.gov Furthermore, cooperative catalysis, which combines different catalytic modes such as photoredox and copper catalysis, is opening up new avenues for enantioselective cyanation reactions. organic-chemistry.orgnih.gov

The following table highlights some of the key characteristics of emerging catalysts for cyanohydrin synthesis:

| Catalyst Type | Recent Advancements | Advantages |

| Biocatalysts (HNLs) | Discovery of novel HNLs from diverse sources (e.g., bacteria, millipedes). nih.govacs.org Protein engineering to enhance stability and selectivity. acs.orgacs.org | High enantioselectivity, mild reaction conditions, environmentally benign. rsc.org |

| Chemocatalysts | Development of multicomponent titanium complexes. nih.gov Exploration of cooperative photoredox and copper catalysis. organic-chemistry.orgnih.gov | Broad substrate scope, high reactivity, tunable chiral environment. diva-portal.org |

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of (R)-(+)-4-Chloromandelonitrile in synthetic batches?

- Methodological Answer :

- Step 1 : Confirm molecular identity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with established databases (e.g., NIST Chemistry WebBook or PubChem ).

- Step 2 : Assess enantiomeric purity via chiral HPLC or polarimetry, comparing the observed specific rotation ([α]D) with literature values .

- Step 3 : Validate chemical purity (>95%) using reverse-phase HPLC with UV detection, ensuring no byproducts or unreacted precursors remain .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks due to acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure) .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize waste with a 10% sodium bicarbonate solution before disposal in designated hazardous waste containers .

Q. How should researchers design a preliminary stability study for this compound under varying storage conditions?

- Methodological Answer :

- Experimental Setup : Store aliquots at 4°C, 25°C, and 40°C with controlled humidity (20% and 75% RH). Monitor degradation via HPLC at 0, 1, 3, and 6-month intervals .

- Data Analysis : Calculate degradation kinetics (e.g., rate constants and half-life) using Arrhenius equations. Compare results to ICH Q1A(R2) guidelines for drug substance stability .

Q. What are the key spectral features of this compound for characterization in organic synthesis?

- Methodological Answer :

- NMR Peaks : Look for aromatic protons (δ 7.2–7.5 ppm, doublets) and the chiral benzylic proton (δ 5.1 ppm, quartet) in H NMR. Confirm the nitrile group via C NMR (δ 118–120 ppm) .

- IR Signatures : Identify the C≡N stretch (~2240 cm) and aromatic C-Cl vibration (~750 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound in asymmetric catalysis?

- Methodological Answer :

- Hypothesis Testing : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. Replicate experiments using standardized protocols to isolate variables .

- Advanced Analytics : Use dynamic NMR or X-ray crystallography to confirm stereochemical outcomes. Cross-validate with computational models (DFT calculations) to assess transition-state energetics .

- Critical Analysis : Scrutinize purity reports of starting materials in conflicting studies; trace impurities (e.g., residual solvents) may alter enantioselectivity .

Q. What methodologies are optimal for studying the hydrolytic degradation pathways of this compound?

- Methodological Answer :

- Degradation Setup : Perform pH-dependent hydrolysis (pH 2–12) at 37°C. Quench reactions at timed intervals and analyze products via LC-MS/MS .

- Mechanistic Probes : Isotope-labeling (e.g., O in HO) to track oxygen incorporation in degradation byproducts. Use kinetic isotope effects (KIE) to identify rate-determining steps .

- Theoretical Modeling : Apply QSAR models to predict hydrolysis rates under untested conditions .

Q. How can researchers design a robust synthetic route to this compound with >99% enantiomeric excess (ee)?

- Methodological Answer :

- Chiral Pool Strategy : Start from (R)-mandelic acid, introducing the chloro substituent via electrophilic aromatic substitution. Protect the hydroxyl group as a TMS ether to prevent racemization .

- Catalytic Asymmetric Synthesis : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to enhance ee. Optimize catalyst (e.g., salen-metal complexes) and solvent systems .

- Quality Control : Validate ee at each synthetic step using chiral stationary-phase GC or HPLC .

Q. What strategies address reproducibility challenges in bioactivity assays involving this compound?

- Methodological Answer :

- Standardized Protocols : Pre-equilibrate assay buffers to control ionic strength and pH. Use internal standards (e.g., fluorescein for fluorescence-based assays) to normalize data .

- Blind Testing : Engage multiple labs to replicate assays under identical conditions. Perform statistical meta-analysis to identify outlier results .

- Data Transparency : Publish raw datasets and detailed experimental logs in supplementary materials to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.